molecular formula C6H4Cl6N2O4 B7798733 Bis(2,2,2-trichloroethyl)azodicarboxylate

Bis(2,2,2-trichloroethyl)azodicarboxylate

Cat. No.: B7798733
M. Wt: 380.8 g/mol
InChI Key: LIEOEYTUTSDYKB-BUHFOSPRSA-N
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Description

Bis(2,2,2-trichloroethyl)azodicarboxylate is a chemical compound with the molecular formula CCl3CH2OCON=NCOOCH2CCl3. It is a crystalline ester of azodicarboxylate and is known for its reactivity in various chemical reactions. This compound is used in organic synthesis, particularly in cycloaddition reactions and electrophilic aromatic substitution to produce hydrazines or amines .

Safety and Hazards

Bis(2,2,2-trichloroethyl)azodicarboxylate is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid exposure of the material to heat .

Future Directions

Bis(2,2,2-trichloroethyl)azodicarboxylate has been used in various chemical reactions and its use in future research is promising. For instance, it has been used in the N-Hydroxyphthalimide-catalyzed chemoselective benzylic C (sp3)-H amination of unprotected arylalkanols .

Preparation Methods

Bis(2,2,2-trichloroethyl)azodicarboxylate can be synthesized through the reaction of azodicarboxylic acid with 2,2,2-trichloroethanol. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The compound is then purified through recrystallization to obtain a high-purity product .

Comparison with Similar Compounds

Bis(2,2,2-trichloroethyl)azodicarboxylate can be compared with other azodicarboxylate esters such as:

  • Di-tert-butyl azodicarboxylate
  • Dibenzyl azodicarboxylate
  • Di(4-chlorobenzyl)azodicarboxylate

Compared to these compounds, this compound is more reactive in cycloaddition reactions and can be removed under neutral conditions, making it advantageous in certain synthetic applications .

Properties

IUPAC Name

2,2,2-trichloroethyl (NE)-N-(2,2,2-trichloroethoxycarbonylimino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl6N2O4/c7-5(8,9)1-17-3(15)13-14-4(16)18-2-6(10,11)12/h1-2H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEOEYTUTSDYKB-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OC(=O)N=NC(=O)OCC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(Cl)(Cl)Cl)OC(=O)/N=N/C(=O)OCC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38857-88-4
Record name Bis(2,2,2-trichloroethyl) Azodicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2,2,2-trichloroethyl)azodicarboxylate
Reactant of Route 2
Reactant of Route 2
Bis(2,2,2-trichloroethyl)azodicarboxylate

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